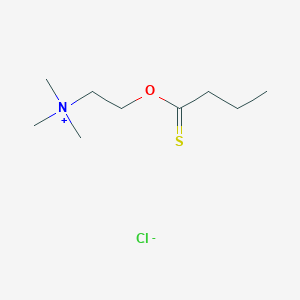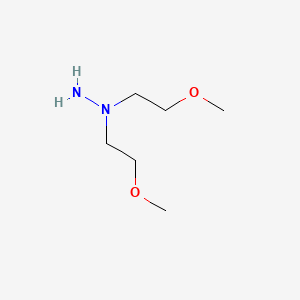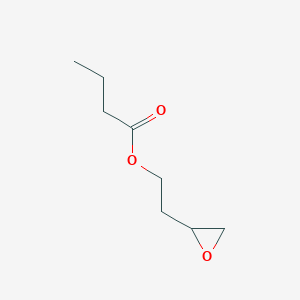
2-(Oxiran-2-yl)ethyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxiran-2-yl)ethyl butanoate is an organic compound with the molecular formula C8H14O3. It is an ester formed from butanoic acid and 2-(oxiran-2-yl)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-yl)ethyl butanoate typically involves the esterification of butanoic acid with 2-(oxiran-2-yl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the scalability and economic viability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxiran-2-yl)ethyl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butanoic acid and 2-(oxiran-2-yl)ethanol.
Reduction: Reduction of the ester using reducing agents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The oxirane ring in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the oxirane ring.
Major Products Formed
Hydrolysis: Butanoic acid and 2-(oxiran-2-yl)ethanol.
Reduction: 2-(Oxiran-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Oxiran-2-yl)ethyl butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive oxirane ring.
Wirkmechanismus
The mechanism of action of 2-(Oxiran-2-yl)ethyl butanoate involves the reactivity of its ester and oxirane functional groups. The ester group can undergo hydrolysis, while the oxirane ring is susceptible to nucleophilic attack. These reactions enable the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl butanoate: An ester with a similar structure but lacks the oxirane ring.
2-(Oxiran-2-yl)ethyl acetate: Similar to 2-(Oxiran-2-yl)ethyl butanoate but with an acetate group instead of a butanoate group.
Methyl butanoate: Another ester with a similar structure but with a methyl group instead of the oxirane ring.
Uniqueness
This compound is unique due to the presence of both an ester and an oxirane ring in its structure. This combination of functional groups allows it to undergo a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
118353-10-9 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-(oxiran-2-yl)ethyl butanoate |
InChI |
InChI=1S/C8H14O3/c1-2-3-8(9)10-5-4-7-6-11-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
NADVUUFYVUHPDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


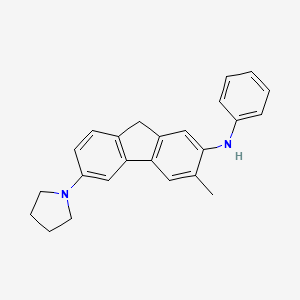
![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
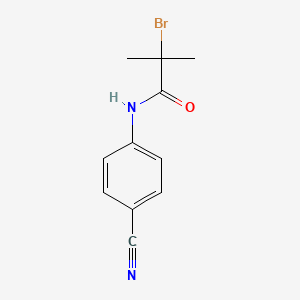
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
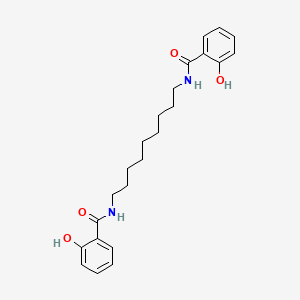
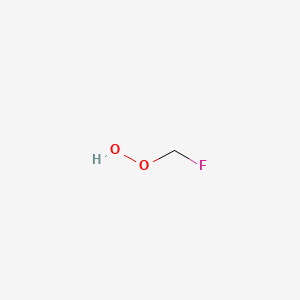
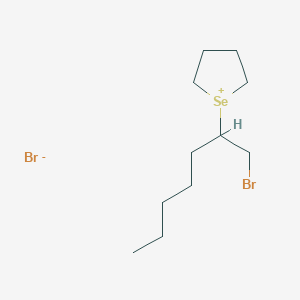
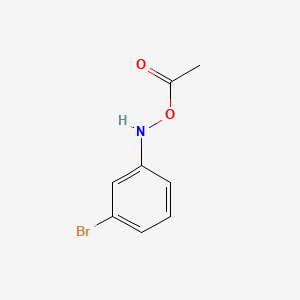
![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)

